molecular formula C11H9ClN2O3 B8332559 2-Hydroxymethyl-6-(4-chlorophenoxy)-3-pyridazinone CAS No. 69024-95-9

2-Hydroxymethyl-6-(4-chlorophenoxy)-3-pyridazinone

Cat. No. B8332559
Key on ui cas rn: 69024-95-9
M. Wt: 252.65 g/mol
InChI Key: LYVYSRSRLSIOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04188388

Procedure details

Into a solution, at reflux, of 7 g 6-(4-chlorophenoxy)-3-pyridazinone in 100 ml ethanol, there are poured 30 ml of a 20% aqueous formaldehyde solution, and then after 1 hour a further 30 ml. After refluxing for 3 hours, the solution is concentrated to half, and 100 ml water are introduced into the mixture from which 4.5 g of final product are extracted in chloroform. After recrystallisation from benzene, the product melts at 162° C. (with decomposition)
Name
6-(4-chlorophenoxy)-3-pyridazinone
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:15]=[CH:14][C:5]([O:6][C:7]2[CH:8]=[CH:9][C:10](=[O:13])[NH:11][N:12]=2)=[CH:4][CH:3]=1.[CH2:16]=[O:17]>C(O)C>[OH:17][CH2:16][N:11]1[C:10](=[O:13])[CH:9]=[CH:8][C:7]([O:6][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:15][CH:14]=2)=[N:12]1

Inputs

Step One
Name
6-(4-chlorophenoxy)-3-pyridazinone
Quantity
7 g
Type
reactant
Smiles
ClC1=CC=C(OC=2C=CC(NN2)=O)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After refluxing for 3 hours
Duration
3 h
CONCENTRATION
Type
CONCENTRATION
Details
the solution is concentrated to half, and 100 ml water
ADDITION
Type
ADDITION
Details
are introduced into the mixture from which 4.5 g of final product
EXTRACTION
Type
EXTRACTION
Details
are extracted in chloroform
CUSTOM
Type
CUSTOM
Details
After recrystallisation from benzene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
OCN1N=C(C=CC1=O)OC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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